molecular formula C9H9ClO B075902 m-Tolylacetyl chloride CAS No. 13910-79-7

m-Tolylacetyl chloride

Cat. No.: B075902
CAS No.: 13910-79-7
M. Wt: 168.62 g/mol
InChI Key: BGGKEDDFKBVTDK-UHFFFAOYSA-N
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Description

m-Tolylacetyl chloride, also known as 2-(3-methylphenyl)acetyl chloride, is an organic compound with the molecular formula C9H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolylacetyl chloride can be synthesized through the reaction of m-tolylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where m-tolylacetic acid is treated with thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product. The by-products, such as sulfur dioxide and hydrogen chloride, are usually removed through gas scrubbing systems.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

    Reduction Reactions: The compound can be reduced to m-tolylacetaldehyde using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Although less common, this compound can undergo oxidation to form m-tolylacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

m-Tolylacetyl chloride has diverse applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

    Biological Research: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Medicinal Chemistry: It serves as a building block in the synthesis of drug candidates.

    Industrial Applications: this compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of m-Tolylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but with a phenyl group instead of a tolyl group.

    Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a tolyl group.

    p-Tolylacetyl Chloride: An isomer with the methyl group in the para position.

Uniqueness: m-Tolylacetyl chloride is unique due to the presence of the methyl group in the meta position, which influences its reactivity and the types of derivatives it can form. This positional difference can affect the steric and electronic properties of the compound, making it distinct from its isomers and other acyl chlorides.

Properties

IUPAC Name

2-(3-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKEDDFKBVTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375273
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13910-79-7
Record name m-Tolylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13910-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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